(Rac)-5-Hydroxymethyl Tolterodine hydrochloride
Description
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride (molecular formula: C₂₂H₃₂ClNO₂, molecular weight: 377.95 g/mol) is a chiral compound with a stereocenter at the C1 position of the propyl chain . It features a hydroxymethylphenol core substituted with a diisopropylamino group and a phenylpropyl side chain. This compound is structurally related to antimuscarinic agents such as fesoterodine and tolterodine, which are used clinically to treat overactive bladder syndrome. The hydrochloride salt enhances its solubility and stability, making it a critical intermediate or impurity in the synthesis of pharmaceuticals like fesoterodine .
Properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.ClH/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSMQLBWOHICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tolterodine-Based Synthesis
The most widely documented method involves tolterodine or its salts as starting materials. The process, detailed in WO2005012227A2 , follows four principal steps:
Step 1: Benzylation of Tolterodine
Tolterodine hydrobromide is reacted with a benzylating agent (e.g., benzyl chloride) in a mixed solvent system (methanol/acetone) under reflux. Potassium carbonate and sodium iodide act as base and catalyst, respectively:
Step 2: Oxidation to Aldehyde Intermediate
The benzylated product undergoes oxidation using copper sulfate (CuSO₄) and sodium persulfate (Na₂S₂O₈) in acetonitrile/water:
Step 3: Reduction to Benzyl Alcohol
Sodium borohydride (NaBH₄) reduces the aldehyde to the corresponding alcohol in methanol:
Step 4: Debenzylation and Hydrochloride Formation
Hydrogenation with palladium on carbon (Pd/C) removes the benzyl group, followed by treatment with hydrochloric acid to form the hydrochloride salt:
Alternative Route via Chromanone Intermediate
WO2011141932A2 describes a route starting from (±)-6-bromo-4-phenylchroman-2-one:
-
Reduction : Sodium borohydride reduces the chromanone to (±)-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol.
-
Protection : Benzyl groups protect hydroxyl moieties.
-
Amination : Reaction with diisopropylamine in aprotic solvents (e.g., DMF) yields the diisopropylamino intermediate.
-
Hydrolysis and Salt Formation : Acidic hydrolysis followed by HCl treatment generates the hydrochloride.
Process Optimization and Critical Parameters
Solvent Systems
-
Benzylation : Methanol/acetone mixtures enhance reaction rates due to improved solubility of ionic intermediates.
-
Oxidation : Acetonitrile/water (1:1) optimizes phase transfer for persulfate-mediated oxidation.
-
Hydrogenation : Methanol facilitates Pd/C-catalyzed debenzylation without side reactions.
Catalysts and Reagents
Temperature and Time
| Step | Temperature (°C) | Time (h) | Impact on Yield |
|---|---|---|---|
| Benzylation | 65–70 | 3.25 | >90% |
| Oxidation | 78–80 | 4 | 71% |
| Reduction | 65–70 | 3 | 89% |
| Debenzylation | 25–50 | 2 | 31% |
Salt Formation and Purification
The free base is converted to the hydrochloride salt via treatment with concentrated HCl in dichloromethane. Key considerations include:
-
Stoichiometry : Molar ratio of 1:1 (amine:HCl) to avoid over-acidification.
-
Crystallization : Anti-solvent addition (e.g., diethyl ether) precipitates the hydrochloride salt.
-
Purity : Washing with sodium carbonate removes residual acids, achieving >98% purity.
Industrial-Scale Adaptations
EP2580203B1 highlights modifications for large-scale production:
-
Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts reduce debenzylation time to 1 h.
-
Crystallization Control : Isolation of a stable crystalline form (Form B) via ethanol/water mixtures prevents hygroscopicity.
-
Waste Management : Recycling of CuSO₄ and Na₂S₂O₈ minimizes environmental impact.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity (HPLC) | Reverse-phase | 99.2% |
| Melting Point | DSC | 158–160°C (decomposition) |
| IR Spectroscopy | KBr pellet | 3400 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N) |
| NMR (¹H, 400 MHz) | DMSO-d₆ | δ 1.2 (d, 12H, CH(CH₃)₂) |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the phenol group or the diisopropylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol or the phenylpropyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with active sites of enzymes or receptors. The diisopropylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylpropyl chain provides structural stability and can interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
The compound is compared below with three structurally related molecules: fesoterodine fumarate , desisopropyl tolterodine , and tolterodine impurity E . These compounds share core aromatic and amine functional groups but differ in substituents, stereochemistry, and pharmacological profiles.
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Functional Groups and Bioactivity: The hydroxymethyl group in the target compound distinguishes it from fesoterodine fumarate, where the hydroxymethyl is esterified to a propanoate group. This esterification in fesoterodine acts as a prodrug mechanism, enabling enzymatic hydrolysis to release the active metabolite 5-hydroxymethyl tolterodine (5-HMT) . The target compound lacks this prodrug property, limiting its direct therapeutic use . Replacement of diisopropylamino with isopropylamino (as in desisopropyl tolterodine) reduces antimuscarinic receptor binding affinity due to decreased lipophilicity and steric bulk .
Stereochemical Considerations :
- The target compound and fesoterodine share the (R)-configuration at the C1 position, critical for receptor interaction. In contrast, racemic mixtures (e.g., tolterodine impurity E) show diminished activity .
Solubility and Salt Forms :
- The hydrochloride salt in the target compound improves aqueous solubility compared to free bases but is less soluble than fesoterodine’s fumarate salt, which is optimized for oral bioavailability .
Biological Activity
The compound 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol hydrochloride , commonly known as Fesoterodine , is a pharmaceutical agent primarily used for the treatment of overactive bladder (OAB). This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.
- Molecular Formula : C26H37NO3
- Molecular Weight : 411.58 g/mol
- CAS Number : 286930-02-7
- Storage Conditions : Recommended at 2-8°C in an inert atmosphere.
Fesoterodine is a selective antagonist of the muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which are predominantly involved in bladder contraction. By inhibiting these receptors, Fesoterodine reduces involuntary contractions of the bladder, thereby decreasing urinary urgency and frequency.
Pharmacokinetics
Upon oral administration, Fesoterodine is rapidly hydrolyzed by nonspecific esterases in plasma to its active metabolite, Desfesoterodine . This metabolite retains similar pharmacological properties and contributes to the overall therapeutic effect. The pharmacokinetic profile indicates that Fesoterodine has a half-life of approximately 5-7 hours, allowing for once-daily dosing.
Biological Activity and Efficacy
Clinical studies have demonstrated that Fesoterodine effectively decreases micturition frequency and urgency severity while increasing the volume voided per micturition. A summary of findings from various clinical trials is presented in Table 1.
Case Studies
-
Case Study on Efficacy :
A patient with refractory OAB who had previously failed anticholinergic therapy was switched to Fesoterodine. After four weeks, the patient reported a reduction in urgency episodes from 10 to 3 per day and an increase in voided volume. -
Safety Profile :
In a cohort study involving elderly patients, Fesoterodine was well tolerated with minimal side effects. Common adverse effects included dry mouth and constipation, which were manageable and did not lead to discontinuation of therapy.
Side Effects and Contraindications
While generally well-tolerated, Fesoterodine can cause side effects such as:
- Dry mouth
- Constipation
- Dizziness
- Blurred vision
It is contraindicated in patients with urinary retention, gastric retention, or uncontrolled narrow-angle glaucoma due to its anticholinergic properties.
Q & A
Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?
Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods. High-resolution NMR (¹H, ¹³C, and 2D-COSY) should be employed to confirm bonding patterns and stereochemistry. For crystallographic confirmation, single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) can resolve atomic positions and verify spatial arrangements . Cross-referencing NMR and XRD data minimizes ambiguities, particularly for stereoisomers or conformational flexibility in the diisopropylamino group.
Advanced: How can researchers resolve discrepancies between theoretical and experimental partition coefficient (LogP) values?
Answer:
Discrepancies often arise from solvent interactions or ionization states. Use shake-flask method with buffered solutions (pH 7.4) to measure experimental LogP, ensuring the compound is fully unionized. Compare results with computational predictions (e.g., ChemAxon or ACD/Labs). If contradictions persist, conduct HPLC-based hydrophobicity assays using a C18 column and gradient elution to assess retention times under controlled pH conditions. Statistical validation (e.g., ANOVA) of triplicate measurements reduces variability .
Basic: What purification strategies are effective for isolating this hydrochloride salt?
Answer:
Recrystallization in polar aprotic solvents (e.g., ethanol-water mixtures) leverages the compound’s solubility differences. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) and confirm with HPLC-UV (λ = 254 nm). For trace impurities, use column chromatography with ion-exchange resins to isolate the protonated amine. Centrifugation and lyophilization ensure high yield and stability .
Advanced: How should experimental designs account for potential cytotoxicity in pharmacological studies?
Answer:
Adopt a split-plot design with dose-response gradients and controls. For in vitro assays (e.g., cell viability), include:
- Negative controls : Untreated cells.
- Positive controls : Cisplatin or staurosporine.
- Dilution series : 0.1–100 μM concentrations.
Use MTS or resazurin assays to quantify metabolic activity. For contradictions in IC50 values, apply nonlinear regression models (e.g., four-parameter logistic curve) and validate with orthogonal methods like flow cytometry .
Basic: What spectroscopic methods are suitable for quantifying phenolic hydroxyl groups in this compound?
Answer:
UV-Vis spectroscopy at 270–290 nm (phenolic π→π* transitions) provides initial quantification. Confirm via Folin-Ciocalteu assay , using gallic acid as a standard. For specificity, derivatize the hydroxyl group with acetic anhydride and monitor acetylation via FT-IR (loss of -OH stretch at 3300 cm⁻¹ and emergence of ester C=O at 1740 cm⁻¹) .
Advanced: How can researchers address inconsistencies in crystallographic refinement metrics (e.g., R-factor vs. electron density maps)?
Answer:
Optimize refinement parameters in SHELXL :
- Adjust weighting schemes to balance R1 and wR2.
- Use TWIN/BASF commands for suspected twinning.
Validate with difference Fourier maps to identify misplaced atoms or solvent molecules. Cross-check with Hirshfeld surface analysis to detect weak interactions (e.g., C-H···O) that may distort refinement .
Basic: What stability-indicating assays are critical for long-term storage studies?
Answer:
Implement accelerated stability testing under ICH guidelines:
- Thermal stress : 40°C/75% RH for 6 months.
- Photolytic stress : Expose to UV (320 nm) for 48 hrs.
Analyze degradation products via LC-MS/MS (ESI+ mode) and quantify using peak area normalization . For hydrochloride salts, monitor chloride ion release via ion chromatography .
Advanced: How to evaluate the compound’s interaction with biological macromolecules (e.g., proteins)?
Answer:
Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd, KD). Validate with isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). For structural insights, perform molecular docking simulations (AutoDock Vina) guided by crystallographic data. Address contradictions by repeating assays in triplicate and applying error-weighted global fitting .
Basic: What methods ensure accurate quantification of residual solvents in the final product?
Answer:
Headspace gas chromatography (HS-GC) with a DB-624 column and FID detector is optimal. Calibrate with USP-class solvents (e.g., dichloromethane, ethyl acetate). Use standard addition method to correct for matrix effects. For trace levels (<10 ppm), employ GC-MS in SIM mode for enhanced sensitivity .
Advanced: How to resolve conflicting data in enantiomeric excess (ee) measurements?
Answer:
Combine chiral HPLC (Chiralpak IA column) with polarimetry for cross-validation. If discrepancies persist, use Mosher’s ester derivatization followed by ¹H NMR to assign absolute configuration. For dynamic systems, apply VT-NMR to probe conformational equilibria affecting ee calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
